![molecular formula C17H11ClF2N4O2 B2750036 1-(2-chloro-4-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008273-75-3](/img/structure/B2750036.png)
1-(2-chloro-4-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
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Overview
Description
Scientific Research Applications
While these applications highlight the compound’s versatility, it’s essential to recognize that further preclinical and clinical studies are necessary to validate its efficacy, safety, and therapeutic potential. Researchers continue to unravel its multifaceted properties, and collaborations across disciplines will drive its exploration in diverse biomedical contexts .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,3-triazole-based compounds, have been found to interact with hydrogen bonds in a unique way
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that 1,2,3-triazole-based compounds have been found to interact with co2 through the unexpected role of hydrogen bonds . The strength of these bonds can influence the reactivity of the compound with other substances .
Biochemical Pathways
Compounds with a similar structure have been found to play a role in co2 capture . This suggests that the compound could potentially influence pathways related to carbon capture and storage.
Result of Action
Compounds with a similar structure have been found to interact with co2, suggesting potential applications in carbon capture and storage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the strength of hydrogen bonds in 1,2,3-triazole-based compounds can be influenced by the presence of other substances, such as ethylene glycol . This suggests that the compound’s action could be influenced by its chemical environment.
properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N4O2/c18-13-7-11(20)2-1-9(13)8-23-15-14(21-22-23)16(25)24(17(15)26)12-5-3-10(19)4-6-12/h1-7,14-15H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQQRMPCYHTFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC4=C(C=C(C=C4)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-4-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione |
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